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Compound of Interest

Compound Name: rel-(R,R)-THC

Cat. No.: B1619929 Get Quote

(R,R)-Tetrahydrochrysene (R,R-THC) is a synthetic, non-steroidal compound that has garnered

significant interest in the fields of endocrinology and drug development due to its unique and

selective interaction with estrogen receptors (ERs). This technical guide provides an in-depth

overview of (R,R)-THC, including its chemical properties, biological activity, and its role in

modulating estrogen signaling pathways. Detailed experimental workflows for its

characterization are also presented.

Chemical and Physical Properties
(R,R)-Tetrahydrochrysene, also known by its IUPAC name (5R,11R)-5,11-Diethyl-5,6,11,12-

tetrahydrochrysene-2,8-diol, is a well-characterized molecule with the CAS number 138090-06-

9[1][2][3][4][5]. Its key chemical and physical properties are summarized in the table below.
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Property Value References

CAS Number 138090-06-9 [1][2][3][4][5]

Molecular Formula C₂₂H₂₄O₂ [1][2][3][5]

Molecular Weight 320.42 g/mol [3][5]

Alternate Names

(R,R)-cis-Diethyltetrahydro-

2,8-chrysenediol; (R,R)-5,11-

Diethyl-5,6,11,12-tetrahydro-

2,8-chrysenediol

[3]

Purity ≥98% [3][5]

Solubility
Soluble to 100 mM in DMSO

and 100 mM in ethanol
[5]

Storage Store at -20°C [5]

Biological Activity and Receptor Selectivity
(R,R)-THC is a selective ligand for estrogen receptors, exhibiting a distinct profile of activity for

the two main subtypes, ERα and ERβ. It functions as an agonist at the estrogen receptor alpha

(ERα) and as a silent antagonist at the estrogen receptor beta (ERβ)[1][2][3]. A key feature of

(R,R)-THC is its approximately 10-fold higher binding affinity for ERβ compared to ERα[1][2].

This selectivity makes it a valuable tool for dissecting the individual roles of the two estrogen

receptor subtypes in various physiological and pathological processes.

The binding affinities of (R,R)-THC for the human estrogen receptors are presented in the

following table:

Receptor Kᵢ (nM) Activity References

ERα 9.0 Agonist [5]

ERβ 3.6 Antagonist [5]

It is important to note that the stereoisomer, (S,S)-Tetrahydrochrysene, displays a different

biological profile, acting as an agonist for both ERα and ERβ[2][6].
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Estrogen Receptor Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that mediate the physiological

effects of estrogens. The binding of a ligand to ERs initiates a cascade of molecular events that

can be broadly categorized into genomic and non-genomic pathways. (R,R)-THC, through its

selective binding to ERα and ERβ, can differentially modulate these pathways.

The diagram below illustrates the classical estrogen receptor signaling pathway and the points

of intervention for (R,R)-THC.

Caption: Classical estrogen receptor signaling pathway showing the differential action of (R,R)-

THC.

Experimental Protocols
While a specific, detailed synthesis protocol for (R,R)-Tetrahydrochrysene is not readily

available in the public domain, its synthesis would likely involve multi-step organic chemistry

reactions, potentially starting from a chrysene backbone and involving stereoselective reactions

to obtain the desired (R,R) configuration. The synthesis of related chrysene derivatives often

involves reactions such as Friedel-Crafts alkylation, reduction, and resolution of enantiomers.

A common experimental procedure to characterize the interaction of (R,R)-THC with estrogen

receptors is a competitive binding assay.

Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Kᵢ values) of (R,R)-THC for ERα and ERβ

by measuring its ability to displace a radiolabeled estrogen, such as [³H]-17β-estradiol.

Materials:

Recombinant human ERα and ERβ

[³H]-17β-estradiol (radioligand)

(R,R)-Tetrahydrochrysene (test compound)

Unlabeled 17β-estradiol (positive control)
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Assay buffer (e.g., Tris-HCl with additives)

Scintillation vials and cocktail

Multi-well plates

Filtration apparatus with glass fiber filters

Methodology:

Preparation of Reagents:

Prepare serial dilutions of (R,R)-THC and unlabeled 17β-estradiol in the assay buffer.

Dilute the recombinant ERα or ERβ to the desired concentration in the assay buffer.

Prepare a solution of [³H]-17β-estradiol at a concentration close to its Kₐ for the respective

receptor.

Incubation:

In a multi-well plate, combine the assay buffer, the diluted receptor (ERα or ERβ), the

[³H]-17β-estradiol, and varying concentrations of either (R,R)-THC or unlabeled 17β-

estradiol.

Include wells for total binding (radioligand and receptor only) and non-specific binding

(radioligand, receptor, and a high concentration of unlabeled 17β-estradiol).

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach

equilibrium (e.g., 18-24 hours).

Separation of Bound and Free Ligand:

Rapidly filter the contents of each well through a glass fiber filter using a filtration

apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound

radioligand will pass through.

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
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Quantification:

Place the filters in scintillation vials with a scintillation cocktail.

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the concentration of the

test compound.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

Calculate the Kᵢ value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive ER binding assay.
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Caption: General experimental workflow for a competitive estrogen receptor binding assay.
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Applications in Research and Drug Development
The unique pharmacological profile of (R,R)-Tetrahydrochrysene makes it an invaluable tool

for:

Elucidating the specific functions of ERα and ERβ: By selectively antagonizing ERβ,

researchers can investigate its role in various tissues and disease models, such as in the

central nervous system, cardiovascular system, and in cancer biology.

Probing the structural requirements for ER subtype selectivity: The distinct activities of (R,R)-

THC and its (S,S)-enantiomer provide insights into the ligand-binding domains of ERα and

ERβ, aiding in the design of more selective and potent modulators.

A lead compound for drug development: The tetrahydrochrysene scaffold could serve as a

starting point for the development of novel selective estrogen receptor modulators (SERMs)

with improved therapeutic indices for conditions such as osteoporosis, menopausal

symptoms, and hormone-dependent cancers.

In conclusion, (R,R)-Tetrahydrochrysene is a potent and selective modulator of estrogen

receptors with significant utility in both basic and translational research. Its ability to

differentiate between the actions of ERα and ERβ provides a powerful means to advance our

understanding of estrogen signaling and to explore new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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